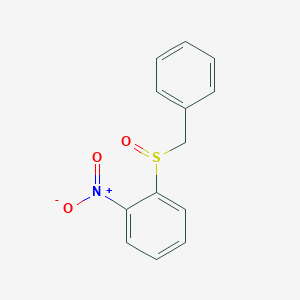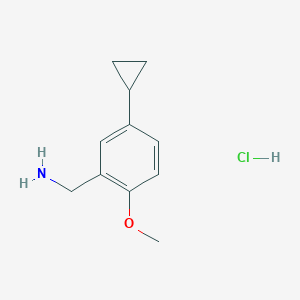
(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2094144-61-1 . It has a molecular weight of 213.71 . The IUPAC name for this compound is (5-cyclopropyl-2-methoxyphenyl)methanamine hydrochloride . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride” is 1S/C11H15NO.ClH/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12;/h4-6,8H,2-3,7,12H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride” has a melting point of 165-167 degrees Celsius . The compound is a salt, with chloride (Cl) being the counterion .Applications De Recherche Scientifique
Pharmacological Profile of WAY-100635 : WAY-100635, a compound similar to (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, is identified as a selective antagonist of the 5-HT1A receptor. This compound displays over 100-fold selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes and neurotransmitter receptors. It has been used in studies to understand 5-HT1A receptor function in both in vitro and in vivo models, including its role in neuronal firing and behavior modulation in rats and guinea pigs (Forster et al., 1995).
Antiviral Activity of Pyrimidine Derivatives : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, has shown significant antiviral activity against retroviruses in cell culture. These compounds have been explored for their potential in treating human immunodeficiency virus and other viral infections (Hocková et al., 2003).
Role in Neuropharmacology : The effects of novel selective 5-HT4 receptor ligands, such as RS 67333 and RS 67506, which share a common methoxyphenyl component with (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, have been studied in rat models. These compounds have been investigated for their potential in enhancing cognitive performance, particularly in the context of spatial learning and memory (Fontana et al., 1997).
Synthesis of Neurotransmitter Analogues : The synthesis of constrained neurotransmitter analogues, including phenylcyclopropylamines, has been explored using methods such as the Ti(IV)-mediated cyclopropanation reaction. These compounds, similar in structure to (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, are known to inhibit monoamine oxidase and have potential applications in neuroscience and psychopharmacology (Faler & Joullié, 2007).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation. H319 indicates that it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Propriétés
IUPAC Name |
(5-cyclopropyl-2-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12;/h4-6,8H,2-3,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIGIFDOZYCKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)

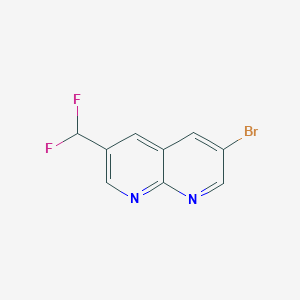
![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2882033.png)
![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)
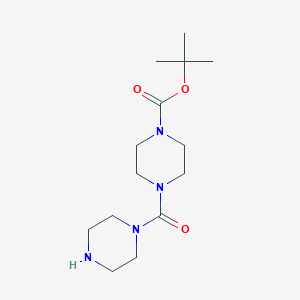
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)
![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)
![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)
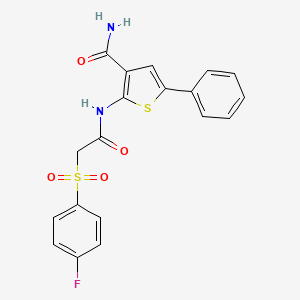

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
